molecular formula C11H9NO2 B1299004 Methyl isoquinoline-3-carboxylate CAS No. 27104-73-0

Methyl isoquinoline-3-carboxylate

Cat. No. B1299004
CAS RN: 27104-73-0
M. Wt: 187.19 g/mol
InChI Key: ZBCGBIZQNMVMPC-UHFFFAOYSA-N
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Description

Methyl isoquinoline-3-carboxylate is a member of isoquinolines . It has a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol .


Synthesis Analysis

Methyl isoquinoline-3-carboxylate can be synthesized from 2-Acetamidoacrylic acid and Sodium Methoxide and 2-Bromobenzaldehyde . A new and general synthesis of methyl isoquinoline-3-carboxylates is described starting from aromatic 1,2-dialdehydes by reaction with protected phosphonoglycine derivatives .


Molecular Structure Analysis

The IUPAC name for Methyl isoquinoline-3-carboxylate is the same as its common name . The InChI string representation is InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 . The Canonical SMILES representation is COC(=O)C1=CC2=CC=CC=C2C=N1 .


Chemical Reactions Analysis

Methyl isoquinoline-3-carboxylate was used in the preparation of 3-acetylisoquinoline . Isoquinoline derivatives, a family of N-heterocycles, show a broad range of structural diversity, biological, and pharmaceutical activities .


Physical And Chemical Properties Analysis

Methyl isoquinoline-3-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 344.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.9±3.0 kJ/mol and a flash point of 162.2±20.4 °C . It has a molar refractivity of 54.0±0.3 cm3 and a molar volume of 154.7±3.0 cm3 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds

Methyl isoquinoline-3-carboxylate: serves as a key building block in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its isoquinoline core is a common motif in many FDA-approved drugs and natural products, exhibiting a broad spectrum of biological responses . The compound’s versatility allows for the creation of molecules with anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, among others .

Organic Synthesis: Development of Synthetic Methodologies

In organic synthesis, Methyl isoquinoline-3-carboxylate is utilized for developing novel synthetic methodologies. For instance, it can undergo oxidative cross-dehydrogenative coupling with methyl arenes to synthesize C1-benzyl and -benzoyl isoquinolines . Such methodologies expand the toolkit of synthetic chemists, enabling the creation of complex molecules for further research and development.

Drug Discovery: Receptor Agonists and Antagonists

This compound has shown potential in binding to benzodiazepine receptors, which suggests its utility in the development of receptor agonists and antagonists. This application is particularly relevant in the field of neuroscience, where modulation of receptor activity can lead to new treatments for various neurological disorders.

Green Chemistry: Sustainable Chemical Processes

Methyl isoquinoline-3-carboxylate: is also significant in green chemistry, where there is a push for more sustainable chemical processes. Its synthesis can be achieved through eco-friendly methods, such as multicomponent one-pot reactions and solvent-free conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . These methods reduce the environmental impact of chemical production.

Analytical Techniques: Molecular Structure Elucidation

The molecular structure of Methyl isoquinoline-3-carboxylate derivatives can be elucidated using various analytical techniques such as NMR, LC/MS, and single-crystal X-ray diffraction . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their chemical properties and reactivity.

Chemical Functionalization: Creation of Complex Structures

Finally, Methyl isoquinoline-3-carboxylate is important for chemical functionalization. It can undergo various chemical reactions that are essential for its functionalization, leading to the creation of complex structures such as naphtho[2,1-f]isoquinolines through Heck-mediated synthesis . This application is vital for expanding the diversity of chemical entities available for further research and pharmaceutical development.

Mechanism of Action

Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against various plant bacteria . Treatment of bacterial cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of the bacteria were inhibited, and biofilm formation was prevented .

Safety and Hazards

Methyl isoquinoline-3-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isoquinoline alkaloids are a large group of natural products in which isoquinolines form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, there is an urgent need to develop innovative and environmentally sustainable bactericides .

properties

IUPAC Name

methyl isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCGBIZQNMVMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352385
Record name methyl isoquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoquinoline-3-carboxylate

CAS RN

27104-73-0
Record name Methyl 3-isoquinolinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-isoquinolinecarboxylate
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Record name methyl isoquinoline-3-carboxylate
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Record name Methyl 3-isoquinolinecarboxylate
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Record name METHYL 3-ISOQUINOLINECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?

A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. Methyl isoquinoline-3-carboxylate, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in methyl isoquinoline-3-carboxylate) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.

Q2: How does the structure of methyl isoquinoline-3-carboxylate relate to its activity compared to beta-carbolines?

A2: Both methyl isoquinoline-3-carboxylate and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, methyl isoquinoline-3-carboxylate possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows methyl isoquinoline-3-carboxylate, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.

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